molecular formula C10H14N2O4 B10907819 1-Isobutyl-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid

1-Isobutyl-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B10907819
M. Wt: 226.23 g/mol
InChI Key: BPZAYGZEVJGZJB-UHFFFAOYSA-N
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Description

1-Isobutyl-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid is an organic compound with a unique structure that includes a pyrazole ring substituted with isobutyl and methoxycarbonyl groups

Preparation Methods

The synthesis of 1-Isobutyl-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the isobutyl group: This step involves the alkylation of the pyrazole ring using an appropriate isobutyl halide in the presence of a base.

    Methoxycarbonylation: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Isobutyl-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isobutyl-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

    Biological Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Isobutyl-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may bind to enzyme active sites or receptor proteins, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression.

Comparison with Similar Compounds

1-Isobutyl-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid can be compared with similar compounds such as:

    1-Isobutyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has a methyl group instead of a methoxycarbonyl group, which can affect its reactivity and applications.

    1-Isobutyl-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid: This compound has an ethoxycarbonyl group instead of a methoxycarbonyl group, leading to differences in solubility and chemical behavior.

    1-Isobutyl-5-(hydroxycarbonyl)-1H-pyrazole-3-carboxylic acid: This compound has a hydroxycarbonyl group, which can influence its hydrogen bonding and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

5-methoxycarbonyl-1-(2-methylpropyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H14N2O4/c1-6(2)5-12-8(10(15)16-3)4-7(11-12)9(13)14/h4,6H,5H2,1-3H3,(H,13,14)

InChI Key

BPZAYGZEVJGZJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C(=O)O)C(=O)OC

Origin of Product

United States

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